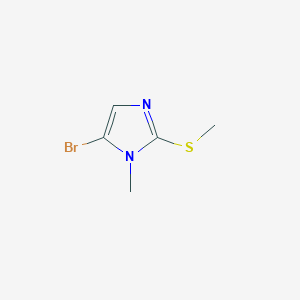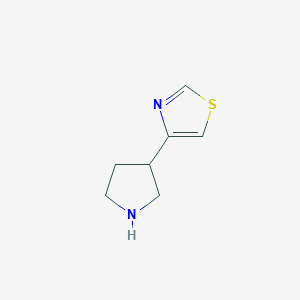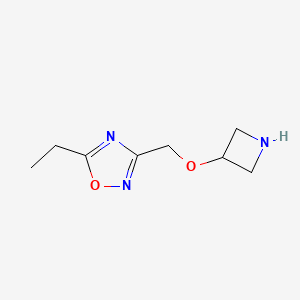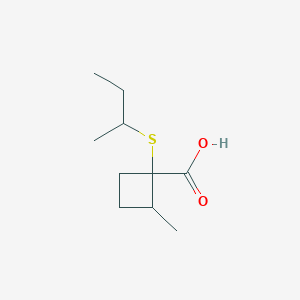
3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic strategies, which are preferred due to their eco-friendly nature. These methods often employ (3 + 2) cycloaddition reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include mild basic conditions (e.g., NaHCO3) and ambient temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The diverse biological activities of isoxazole derivatives make them valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific biological activity being studied. For example, isoxazole derivatives have been shown to interact with various enzymes and receptors, leading to their therapeutic effects .
Comparison with Similar Compounds
3-(Tetrahydro-2h-pyran-3-yl)isoxazol-5-amine can be compared with other similar compounds, such as other isoxazole derivatives. These compounds share a common isoxazole nucleus but may differ in their substituents, leading to variations in their biological activities and therapeutic potential . Some similar compounds include 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol and 2-(tetrahydro-2H-pyran-4-yl)thiazol-5-amine .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(oxan-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H12N2O2/c9-8-4-7(10-12-8)6-2-1-3-11-5-6/h4,6H,1-3,5,9H2 |
InChI Key |
XJQHRIJPQDJSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)


![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)


